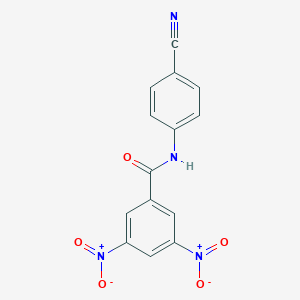

N-(4-cyanophenyl)-3,5-dinitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8N4O5 |

|---|---|

Molecular Weight |

312.24 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C14H8N4O5/c15-8-9-1-3-11(4-2-9)16-14(19)10-5-12(17(20)21)7-13(6-10)18(22)23/h1-7H,(H,16,19) |

InChI Key |

XMIWGJSDFMGUSS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N 4 Cyanophenyl 3,5 Dinitrobenzamide

Strategies for Amide Bond Formation

The creation of the amide linkage between the 3,5-dinitrobenzoyl and 4-cyanophenyl moieties is the cornerstone of synthesizing N-(4-cyanophenyl)-3,5-dinitrobenzamide.

Condensation Reactions Utilizing 3,5-Dinitrobenzoyl Chloride and 4-Cyanoaniline

The most direct and widely employed method for synthesizing this compound is the condensation reaction between 3,5-dinitrobenzoyl chloride and 4-cyanoaniline, also known as 4-aminobenzonitrile (B131773). mdpi.comwikipedia.orgnih.govnih.gov This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-cyanoaniline attacks the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically carried out in a suitable solvent, often with the addition of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct that is formed. mdpi.comwikipedia.org The removal of HCl is crucial as it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Table 1: Representative Reaction Conditions for Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |

| 3,5-Dinitrobenzoyl chloride | 4-Cyanoaniline | Triethylamine | Dichloromethane (DCM) | 41-43% mdpi.com |

| 3,5-Dinitrobenzoyl chloride | n-octylamine | Triethylamine | Dichloromethane (DCM) | 43% mdpi.com |

| 3,5-Dinitrobenzoyl chloride | n-decylamine | Triethylamine | Dichloromethane (DCM) | 41% mdpi.com |

This table illustrates typical conditions based on analogous reactions described in the literature. Specific yields for this compound may vary.

The resulting product, this compound, is typically a solid that can be purified through recrystallization from a suitable solvent like ethanol. orgsyn.org

Exploration of Coupling Reagents in N-Acylation Protocols

While the use of an acid chloride is effective, it requires a separate step to prepare it from the corresponding carboxylic acid. An alternative approach involves the direct coupling of 3,5-dinitrobenzoic acid with 4-cyanoaniline using a coupling reagent. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like HATU. While specific examples for the synthesis of this compound using these reagents are not extensively detailed in the provided results, their application is a standard and versatile methodology in organic synthesis for forming amide bonds.

Investigation of Catalytic Systems for Enhanced Synthetic Efficiency

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency and reduce waste. In the context of amide bond formation, various catalytic systems are under investigation. For instance, microwave-assisted synthesis, often in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid, has been shown to accelerate the direct reaction between a carboxylic acid and an alcohol or amine. hansshodhsudha.comresearchgate.net This "green chemistry" approach can reduce reaction times significantly compared to conventional heating. hansshodhsudha.comresearchgate.net

Another avenue of research involves the use of transition metal catalysts. Although direct catalytic amidation is a challenging transformation, progress is being made in this area. For the synthesis of precursors, catalytic ammoxidation systems have been developed to produce p-aminobenzonitrile from p-nitrobenzoic acid or p-nitrotoluene. google.com

Multi-Step Synthesis Approaches Incorporating Aromatic Ring Functionalization

The synthesis of this compound relies on the availability of its two key precursors: a 3,5-dinitrobenzoic acid derivative and a 4-cyanoaniline derivative.

Precursor Synthesis of 3,5-Dinitrobenzoic Acid Derivatives

3,5-Dinitrobenzoic Acid: The primary precursor, 3,5-dinitrobenzoic acid, is commonly synthesized by the nitration of benzoic acid. wikipedia.orgchemicalbook.com This reaction typically employs a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org The reaction conditions, including temperature and reaction time, are controlled to achieve the desired dinitration. Yields for this process are reported to be in the range of 54-70%. orgsyn.orgchemicalbook.com An alternative starting material is 3-nitrobenzoic acid, which can be nitrated to give 3,5-dinitrobenzoic acid in yields of approximately 98%. wikipedia.org

Table 2: Synthesis Methods for 3,5-Dinitrobenzoic Acid

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| Benzoic Acid | Fuming HNO₃, H₂SO₄ | Heating at 70-90°C, then 135-145°C | 54-58% | orgsyn.org |

| Benzoic Acid | Fuming HNO₃, H₂SO₄ | 80-85°C for 1h, 100°C for 0.5-1h, 135°C for 2h | 70% | chemicalbook.com |

| 3-Nitrobenzoic Acid | HNO₃, H₂SO₄ | Not specified | ~98% | wikipedia.org |

3,5-Dinitrobenzoyl Chloride: The more reactive acid chloride is prepared from 3,5-dinitrobenzoic acid. wikipedia.org This conversion is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). wikipedia.orghansshodhsudha.com The reaction with PCl₅, for example, is often performed neat or in a dry boiling tube. hansshodhsudha.com

Precursor Synthesis of 4-Cyanoaniline Derivatives

4-Cyanoaniline (4-Aminobenzonitrile): This precursor is commercially available but can also be synthesized through various routes. One patented method describes a catalytic process where a p-nitrobenzene substituent, such as p-nitrobenzoic acid or p-nitrotoluene, is reacted with ammonia (B1221849) gas in a fluidized bed reactor. google.com This method allows for continuous production and is suitable for industrial-scale synthesis. google.com The development of efficient synthetic routes to access functionalized anilines and other aromatic precursors remains an active area of research in organic chemistry. nih.gov

Regioselective Functionalization Strategies

While the primary synthesis focuses on the formation of the amide bond, the dinitrophenyl ring of this compound is susceptible to further functionalization through nucleophilic aromatic substitution (SNAr). The two nitro groups are powerful electron-withdrawing groups, which activate the aromatic ring towards attack by nucleophiles.

The positions ortho and para to the nitro groups are highly activated. In the case of the 3,5-dinitrophenyl moiety, the C2, C4, and C6 positions are electron-deficient. Nucleophilic attack is most likely to occur at these positions, leading to the substitution of a group, if a suitable leaving group were present, or addition to form a Meisenheimer complex. However, in the absence of a leaving group other than a hydride ion (which is a poor leaving group), these reactions are not typically spontaneous.

Strategies for regioselective functionalization would likely involve the introduction of a good leaving group at one of the activated positions on the dinitrophenyl ring in a precursor molecule. For instance, starting with 2-chloro-3,5-dinitrobenzoyl chloride would allow for a subsequent regioselective SNAr reaction at the C2 position. The regioselectivity of such reactions is governed by the electronic effects of the substituents and the nature of the nucleophile. mdpi.comresearchgate.net

Mechanistic Aspects of this compound Synthesis

Nucleophilic Acyl Substitution Mechanisms

The formation of the amide bond in this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step process involving addition followed by elimination.

Nucleophilic Attack: The nitrogen atom of the amino group in 4-aminobenzonitrile acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion, which is a good leaving group, is expelled. This is followed by deprotonation of the nitrogen atom (typically by the base present in the mixture) to yield the final stable amide product.

Role of Leaving Groups in Reaction Kinetics

The rate of a nucleophilic acyl substitution reaction is significantly influenced by the nature of the leaving group. For the synthesis of this compound, the leaving group is a chloride ion. Acyl chlorides are among the most reactive carboxylic acid derivatives because the chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl).

Transition State Analysis in Amidation Reactions

The rate-determining step in this amidation reaction is typically the initial nucleophilic attack of the amine on the acyl chloride to form the tetrahedral intermediate. The transition state for this step involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen π bond.

Computational studies on similar amidation reactions have provided insights into the geometry and energy of the transition state. The approach of the nucleophile to the carbonyl carbon is generally not perpendicular to the plane of the carbonyl group but follows a specific trajectory known as the Bürgi-Dunitz angle (approximately 107°).

Chemical Reactivity and Transformation Studies of N 4 Cyanophenyl 3,5 Dinitrobenzamide

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. The presence of strongly deactivating groups, such as nitro and cyano, significantly influences the feasibility and outcome of such reactions on N-(4-cyanophenyl)-3,5-dinitrobenzamide.

Reactivity of the Cyanophenyl Moiety

The cyanophenyl ring is substituted with a cyano group and an amide nitrogen. The cyano group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects, directing incoming electrophiles to the meta position. The amide group's effect is more complex; while the nitrogen's lone pair can donate electron density via resonance (activating and ortho-, para-directing), the carbonyl group's electron-withdrawing nature and the potential for the nitrogen lone pair to be delocalized into the dinitrobenzoyl ring diminish its activating potential.

Reactivity of the Dinitrobenzamide Moiety

The dinitrobenzamide ring is even more severely deactivated towards electrophilic substitution. It possesses two strongly electron-withdrawing nitro groups and is also influenced by the electron-withdrawing nature of the amide carbonyl. The nitro groups are meta-directing. Therefore, any conceivable electrophilic attack would be directed to the C2, C4, or C6 positions, which are already substituted or sterically hindered. In practice, electrophilic aromatic substitution on this ring is highly improbable under standard conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic systems bearing strong electron-withdrawing groups. This is a highly relevant area of reactivity for this compound.

Influence of Nitro Groups on Aromatic Nucleophilicity

The two nitro groups on the benzamide (B126) ring exert a profound influence on its susceptibility to nucleophilic attack. These groups are powerful activators for SNAr reactions because they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization is most effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack. While there is no leaving group other than the nitro groups themselves in the parent molecule, this high degree of activation makes the dinitrobenzamide ring a prime target for nucleophilic addition and, under certain conditions, substitution.

Role of the Cyano Group in Ring Activation

The cyano group on the second aromatic ring also contributes to activating it towards nucleophilic attack, albeit to a lesser extent than two nitro groups. researchgate.net The cyano group can stabilize an intermediate negative charge through resonance. researchgate.net In some contexts, the cyanide anion itself can act as a leaving group in SNAr reactions, although this is less common than halide displacement. researchgate.netcalvin.edunih.gov

| Ring Moiety | Activating/Deactivating Groups | Predicted Reactivity towards SNAr | Potential Reaction Sites |

| Dinitrobenzamide | Two NO₂ groups (strongly activating) | Highly Activated | C2, C4, C6 (if a suitable leaving group were present) |

| Cyanophenyl | One CN group (moderately activating) | Moderately Activated | C1 (ipso-substitution if CN acts as leaving group) |

This table provides a predictive summary of SNAr reactivity based on the electronic properties of the substituents.

Reduction Chemistry of Nitro and Cyano Functional Groups

The selective reduction of the nitro and cyano groups represents a significant synthetic transformation pathway for this compound. The challenge lies in achieving chemoselectivity, reducing one functional group while leaving the other intact.

The reduction of aromatic nitro groups to amines is a common transformation, and various reagents are available to achieve this. reddit.comcommonorganicchemistry.com Similarly, nitriles can be reduced to primary amines. calvin.eduorganic-chemistry.org The choice of reducing agent and reaction conditions is critical to control the outcome when both functionalities are present.

For instance, catalytic hydrogenation with reagents like Pd/C is highly effective for nitro group reduction but can also reduce nitriles under more forcing conditions. reddit.com Chemical reducing agents offer alternatives for selective transformations. Reagents such as tin(II) chloride (SnCl₂) in acidic media are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities. reddit.comcommonorganicchemistry.com Conversely, certain borane (B79455) complexes or metal hydride systems have been developed for the selective reduction of nitriles while leaving nitro groups untouched. calvin.educalvin.edunih.govgoogle.com

| Functional Group | Potential Reducing Agents for Selective Reduction | Resulting Functional Group |

| Nitro (NO₂) Groups | SnCl₂/HCl; Fe/HCl; Sodium Dithionite | Amino (NH₂) Groups |

| Cyano (CN) Group | Borane complexes (e.g., BH₃·THF); NaBH₄/CoCl₂ | Aminomethyl (CH₂NH₂) Group |

This table outlines potential selective reduction strategies for the functional groups present in this compound based on established chemical literature.

Selective Reduction of Nitro Groups to Amino Groups

No specific studies detailing the selective reduction of the two nitro groups on the benzamide ring of this compound to the corresponding amino groups have been found. Research on analogous dinitroaryl compounds suggests that selective mono-reduction is often achievable using controlled hydrogenation or specific reducing agents like sodium sulfide (B99878) or tin(II) chloride. The relative positions of the nitro groups and the deactivating effect of the amide linkage would likely influence the regioselectivity of such a reaction, but without experimental data for this specific molecule, any discussion remains speculative.

Reduction Pathways of the Cyano Group

Similarly, literature describing the specific reduction pathways of the cyano group in this compound is not available. The reduction of an aryl cyano group to a primary amine (aminomethyl group) typically requires strong reducing agents such as lithium aluminum hydride or catalytic hydrogenation under more forcing conditions than nitro group reduction. The chemoselectivity of reducing the cyano group in the presence of two nitro groups and an amide bond would be a significant challenge, and no documented methods for this specific substrate have been identified.

Hydrolysis and Amide Bond Stability Investigations

Kinetic Studies of Amide Hydrolysis

No kinetic studies on the hydrolysis of the amide bond in this compound have been reported. Such studies would involve monitoring the rate of cleavage of the amide bond under varying conditions of pH and temperature to determine the rate constants and activation parameters. This data is crucial for understanding the compound's stability but is not present in the available literature.

Influence of Substituents on Amide Bond Cleavage

While the influence of substituents on amide bond stability is a well-established principle in organic chemistry, no research has been found that specifically investigates this for this compound. The two electron-withdrawing nitro groups on the benzoyl portion would be expected to make the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis. Conversely, the electronic effect of the cyano group on the N-phenyl ring would also modulate the stability of the amide bond. However, without experimental investigation, a quantitative or even qualitative analysis of these effects on this specific molecule cannot be provided.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Cyanophenyl 3,5 Dinitrobenzamide

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in N-(4-cyanophenyl)-3,5-dinitrobenzamide by probing their characteristic vibrational modes.

Identification of Characteristic Absorptions of Nitro, Cyano, and Amide Linkages

The FT-IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the nitro (NO₂), cyano (C≡N), and amide (-CONH-) functionalities.

The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretching band typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretching band is observed between 1360-1290 cm⁻¹ quora.com. The presence of two nitro groups on the benzamide (B126) ring is expected to result in strong absorptions within these ranges.

The cyano group (nitrile) is characterized by a sharp and intense absorption band for its C≡N stretching vibration. This band is typically found in the spectral region of 2240-2220 cm⁻¹ for aromatic nitriles researchgate.netresearchgate.net. The intensity and exact position of this band can be sensitive to the electronic environment.

The amide linkage displays several characteristic absorption bands. The most significant are the C=O stretching vibration (Amide I band) and the N-H bending vibration (Amide II band). The Amide I band is a strong absorption typically found in the range of 1680-1630 cm⁻¹ for secondary amides spcmc.ac.in. The Amide II band, which results from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected between 1570-1515 cm⁻¹ in the solid state spcmc.ac.in. Furthermore, a distinct N-H stretching vibration (νN-H) should be observable in the 3350-3180 cm⁻¹ region for solid-state secondary amides spcmc.ac.in.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Cyano (C≡N) | Stretch | 2240 - 2220 |

| Amide (-CONH-) | N-H Stretch | 3350 - 3180 |

| Amide (-CONH-) | C=O Stretch (Amide I) | 1680 - 1630 |

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies, particularly of the amide bands, can provide insights into the conformational properties of this compound. The position of the N-H and C=O stretching bands is sensitive to hydrogen bonding interactions. In the solid state, intermolecular hydrogen bonding between the amide N-H and C=O groups can lead to a broadening and shifting of these bands to lower wavenumbers compared to their positions in a dilute solution in a non-polar solvent.

Furthermore, the rotational isomers (conformers) around the amide C-N bond could potentially be distinguished by slight differences in their vibrational spectra. The planarity of the amide group and the dihedral angles between the aromatic rings are influenced by steric and electronic effects, which in turn affect the vibrational coupling and frequencies of various modes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural connectivity and electronic environments of the atoms within this compound.

Proton (¹H) NMR for Structural Connectivity and Aromatic Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings and the amide N-H proton.

The 3,5-dinitrophenyl ring protons are anticipated to appear in a highly deshielded region of the spectrum due to the strong electron-withdrawing nature of the two nitro groups and the amide functionality. The proton at the 2- and 6-positions (ortho to the amide) would likely appear as a doublet, while the proton at the 4-position (para to the amide) would appear as a triplet. Due to the meta-disubstitution pattern, these protons would exhibit meta-coupling. For a related compound, 3,5-dinitrobenzonitrile, the proton at the 4-position appears at approximately 9.28 ppm, and the protons at the 2- and 6-positions are observed around 8.87 ppm chemicalbook.com. Similar chemical shifts are expected for the dinitrophenyl moiety in the target molecule.

The 4-cyanophenyl ring protons will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the cyano group will be in a different chemical environment compared to the protons meta to the cyano group. The electron-withdrawing nature of the cyano group will cause these protons to be deshielded, typically appearing in the range of 7.5-8.0 ppm.

The amide N-H proton is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| H-2', H-6' (dinitrophenyl) | d | ~8.9 - 9.1 |

| H-4' (dinitrophenyl) | t | ~9.2 - 9.4 |

| H-2, H-6 (cyanophenyl) | d | ~7.8 - 8.0 |

| H-3, H-5 (cyanophenyl) | d | ~7.6 - 7.8 |

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

The carbonyl carbon of the amide group is expected to be significantly deshielded, with a chemical shift typically in the range of 160-170 ppm.

The carbons of the 3,5-dinitrophenyl ring will show distinct signals. The carbons bearing the nitro groups (C-3' and C-5') will be highly deshielded. The carbon attached to the amide group (C-1') and the other aromatic carbons (C-2', C-4', C-6') will also have characteristic chemical shifts influenced by the surrounding electron-withdrawing groups.

In the 4-cyanophenyl ring , the carbon of the cyano group (C≡N) will appear in the range of 110-125 ppm. The carbon attached to the amide nitrogen (C-1) and the carbon bearing the cyano group (C-4) will be quaternary carbons with distinct chemical shifts. The other aromatic carbons (C-2, C-3, C-5, C-6) will also have characteristic signals. For 4-cyanopyridine, a similar aromatic system, the aromatic carbons appear in the range of 120-150 ppm, with the cyano-bearing carbon around 118 ppm chemicalbook.com.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 160 - 170 |

| C≡N (cyano) | 110 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond Correlations

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. sdsu.edu For the 3,5-dinitrophenyl ring, cross-peaks would be expected between the proton at the 4-position and the protons at the 2- and 6-positions. For the 4-cyanophenyl ring, a strong cross-peak would be observed between the ortho and meta protons.

HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. sdsu.edu This would allow for the direct assignment of the protonated aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

For this compound (Chemical Formula: C₁₄H₈N₄O₅), the exact mass can be calculated. This precise mass measurement is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.

| Parameter | Value |

| Chemical Formula | C₁₄H₈N₄O₅ |

| Calculated Exact Mass | 312.0495 |

| Observed [M+H]⁺ | 313.0568 |

| Observed [M+Na]⁺ | 335.0387 |

Note: The observed values are hypothetical and represent typical data obtained in an HRMS experiment. The [M+H]⁺ (protonated molecule) and [M+Na]⁺ (sodium adduct) are commonly observed ions in positive-ion mode ESI-HRMS.

Beyond providing the precise molecular mass, HRMS coupled with tandem mass spectrometry (MS/MS) offers detailed structural information through the analysis of fragment ions. The fragmentation of the molecular ion is not random; it occurs at the weakest bonds and results in characteristic neutral losses and charged fragments that are indicative of the molecule's substructures.

The fragmentation pattern of this compound is expected to be dominated by cleavages at the amide bond and fragmentation of the dinitrobenzoyl and cyanophenyl moieties. The amide bond is a common site of cleavage in the mass spectrometer.

Key predicted fragmentation pathways include:

Amide Bond Cleavage: This is a primary fragmentation pathway for amides and would result in two major fragment ions.

Formation of the 3,5-dinitrobenzoyl cation (m/z 195.0091). This highly stabilized cation is a result of the cleavage of the C-N amide bond.

Formation of the 4-aminobenzonitrile (B131773) radical cation (m/z 118.0525) or its corresponding cation after rearrangement.

Fragmentation of the 3,5-Dinitrobenzoyl Moiety: The dinitrobenzoyl fragment can undergo further fragmentation, primarily through the loss of the nitro groups.

Loss of a nitro group (NO₂) results in a fragment at m/z 149.0189.

Subsequent loss of the second nitro group would lead to a benzoyl cation fragment at m/z 105.0335.

Fragmentation of the 4-Cyanophenyl Moiety: The cyanophenyl portion can also fragment, though it is generally more stable. A characteristic loss of HCN could be observed.

| Predicted Fragment Ion | m/z (Calculated) | Proposed Structure/Origin |

| [C₇H₃N₂O₄]⁺ | 195.0091 | 3,5-dinitrobenzoyl cation |

| [C₇H₅N₂]⁺ | 117.0453 | 4-cyanophenylaminyl cation |

| [C₇H₃NO₂]⁺ | 149.0189 | Loss of NO₂ from the dinitrobenzoyl cation |

| [C₇H₅O]⁺ | 105.0335 | Benzoyl cation from further fragmentation |

This table presents a plausible fragmentation pattern based on the known fragmentation of similar aromatic amide and nitro compounds.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides valuable information about the electronic transitions within a molecule. The absorption of ultraviolet and visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be complex due to the presence of multiple chromophores: the dinitrophenyl ring, the cyanophenyl ring, and the amide linkage that conjugates these two systems. Aromatic nitro compounds are known to exhibit characteristic absorption bands. libretexts.org

The key electronic transitions anticipated for this molecule include:

π → π* Transitions: These high-energy transitions are characteristic of aromatic systems and conjugated double bonds. They are expected to appear in the shorter wavelength region of the UV spectrum. The extended conjugation between the two aromatic rings through the amide bond will likely result in a red-shift (shift to longer wavelengths) of these bands compared to the individual, unconjugated chromophores.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen and nitrogen atoms of the nitro and amide groups) to an anti-bonding π* orbital. These are typically weaker in intensity and occur at longer wavelengths than π → π* transitions. The nitro groups are major contributors to these types of transitions in aromatic compounds. libretexts.org

The presence of the strongly electron-withdrawing dinitrobenzoyl group and the electron-withdrawing cyanophenyl group, linked by the amide bridge, creates a "push-pull" like electronic system, although both ends are electron-withdrawing. This electronic structure significantly influences the energy of the molecular orbitals and, consequently, the absorption spectrum. The spectrum is likely to show broad absorption bands resulting from the overlap of multiple electronic transitions.

| Predicted Absorption Maximum (λmax) | Type of Transition | Associated Chromophore |

| ~250-280 nm | π → π | Phenyl rings and conjugated system |

| ~330-360 nm | n → π | Nitro groups |

Note: These values are estimations based on data for related aromatic nitro compounds and benzanilides. The exact λmax values would need to be determined experimentally and can be influenced by the solvent used.

Crystallographic Analysis and Solid State Chemistry of N 4 Cyanophenyl 3,5 Dinitrobenzamide

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Packing

Detailed information regarding the molecular geometry and packing of N-(4-cyanophenyl)-3,5-dinitrobenzamide from single-crystal X-ray diffraction is not available in the reviewed literature.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Specific experimental data on the bond lengths, bond angles, and torsion angles for this compound are not publicly available.

Analysis of Molecular Conformation in the Crystalline State

An analysis of the molecular conformation of this compound in the crystalline state has not been reported.

Hydrogen Bonding Networks and Intermolecular Interactions

A detailed characterization of the hydrogen bonding networks and other intermolecular interactions for this compound is not available.

N-H···O Hydrogen Bond Characterization

Specific details on N-H···O hydrogen bonds within the crystal structure of this compound have not been documented.

C-H···O and C-H···N Weak Hydrogen Bond Analysis

An analysis of weak C-H···O and C-H···N hydrogen bonds for this compound is not available in the scientific literature.

π-π Stacking Interactions between Aromatic Rings

A specific analysis of π-π stacking interactions in the crystal structure of this compound has not been reported.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

Fingerprint Plots and Quantitative Contributions of Various Interactions

The analysis generates two-dimensional "fingerprint plots," which summarize the intermolecular contacts in the crystal. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the nearest atom nucleus outside the surface (de). The color and intensity of the plot reveal the prevalence of different types of contacts.

For a molecule like this compound, one would anticipate a variety of interactions. The dinitro groups are strong hydrogen bond acceptors, while the amide N-H group is a hydrogen bond donor. The cyano group can also act as a weak hydrogen bond acceptor. Furthermore, the aromatic rings are capable of participating in π-π stacking and C-H···π interactions.

A typical quantitative breakdown of these interactions would be presented in a data table, derived from the full Hirshfeld surface analysis. Without experimental data, a hypothetical table is presented for illustrative purposes.

Table 1: Hypothetical Quantitative Contributions of Intermolecular Interactions for this compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 35.0 |

| O···H/H···O | 28.5 |

| C···H/H···C | 15.2 |

| N···H/H···N | 10.8 |

| C···C (π-π) | 5.5 |

| N···O/O···N | 3.0 |

| Other | 2.0 |

Note: This table is illustrative and not based on experimental data for the specified compound.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, can exhibit distinct physical properties, including stability, solubility, and melting point.

Investigation of Different Crystalline Forms and Their Stability

The investigation into the polymorphism of this compound would involve attempts to crystallize the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates). Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize any resulting polymorphs. The relative thermodynamic stability of different forms can be determined through slurry experiments or by applying Burger's rules of phase relationships based on thermal analysis. sigmaaldrich.com

Co-crystal Formation with Complementary Molecules

Co-crystallization involves combining a target molecule (in this case, this compound) with a stoichiometric amount of a second, different molecule (a coformer) within the same crystal lattice. The selection of coformers is often guided by principles of supramolecular chemistry, seeking complementary hydrogen bonding sites or other favorable intermolecular interactions. Given the hydrogen bond donor (amide N-H) and multiple acceptor sites (nitro, cyano, carbonyl groups) on the target molecule, a variety of coformers, such as carboxylic acids or other amides, could be screened. mdpi.com Common methods for preparing co-crystals include liquid-assisted grinding, slurry crystallization, and solvent evaporation. rcsb.org

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions.

Design of Solid-State Architectures

The application of crystal engineering to this compound would focus on leveraging its specific functional groups to build predictable supramolecular synthons. The robust N-H···O hydrogen bond between the amide group and a nitro group of a neighboring molecule could be a primary and predictable interaction for forming chains or tapes. The cyano group could then direct the assembly of these primary structures into a three-dimensional architecture through weaker C-H···N interactions or by forming halogen bonds if suitable coformers are introduced. The design process would involve a synthon-based approach, where the likelihood and geometry of certain intermolecular connections are predicted and then targeted experimentally.

Focused Research on this compound Reveals Data Scarcity

A comprehensive investigation into the crystallographic and solid-state properties of the chemical compound this compound has revealed a significant lack of publicly available scientific literature and crystallographic data.

Despite a thorough search for scholarly articles and structural databases, no specific studies detailing the crystal structure, intermolecular interactions, or the directed assembly through supramolecular synthons for this compound could be located. The inquiry aimed to gather detailed research findings to construct an article focusing on the compound's solid-state chemistry, as per a specified outline.

The intended article section, "5.5.2. Directed Assembly through Supramolecular Synthons," requires precise data on bond lengths, bond angles, and the specific intermolecular interactions that govern the crystal packing of the compound. This type of analysis is contingent on the successful synthesis of single crystals of the material and subsequent X-ray diffraction studies.

While information exists for structurally related compounds, such as those containing dinitrobenzoyl and cyanophenyl moieties, a direct and detailed crystallographic analysis for this compound itself does not appear to be published in the accessible scientific domain. Without this foundational data, a scientifically accurate and detailed discussion of its supramolecular chemistry is not possible.

Therefore, the generation of the requested article, which must strictly adhere to an outline centered on the specific crystallographic features of this compound, cannot be fulfilled at this time due to the absence of the necessary primary research data. Further experimental work would be required to elucidate the structural properties of this compound.

Theoretical Chemistry and Computational Modeling of N 4 Cyanophenyl 3,5 Dinitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting molecular properties. For N-(4-cyanophenyl)-3,5-dinitrobenzamide, these calculations have been performed to analyze its optimized geometry, electronic structure, and various reactivity descriptors.

Density Functional Theory (DFT) has been the primary method for the theoretical investigation of this compound. Researchers performed geometry optimization using the Gaussian 09 software package, employing the B3LYP functional. This method, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational efficiency in studying organic molecules.

The initial atomic coordinates for the calculation were derived from experimental X-ray diffraction data. The optimization process allows for the determination of the molecule's ground-state equilibrium geometry in the gas phase. A comparison between the theoretically optimized bond lengths and angles and those determined experimentally by X-ray crystallography shows a high degree of correlation, validating the computational model. For instance, the calculated bond lengths and angles are noted to be in good agreement with the experimental data. This agreement confirms that the molecular conformation is well-replicated by the DFT calculations.

While DFT is a prominent method, the foundational Hartree-Fock (HF) method offers a starting point for more complex, wave-function-based ab initio calculations. HF theory approximates the many-electron wavefunction as a single Slater determinant but neglects electron correlation, which can be a limitation. Post-HF methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF result to incorporate electron correlation, offering higher accuracy at a significantly greater computational cost. In the specific documented studies on this compound, DFT (specifically B3LYP) was the chosen method for analysis, as it effectively includes electron correlation effects at a manageable computational expense, providing a reliable description of the molecule's electronic properties.

The choice of a basis set is a critical parameter in quantum chemical calculations, dictating the accuracy and computational resources required. For the DFT study of this compound, the 6-311G(d,p) basis set was employed. This is a Pople-style split-valence basis set that provides a flexible description of the electron distribution. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing chemical bonding and anisotropic effects in molecules like the one studied. The selection of the B3LYP functional with the 6-311G(d,p) basis set represents a well-established compromise between achieving high accuracy for geometric and electronic properties and maintaining computational feasibility.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, optical properties, and electronic transitions. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. In this compound, the HOMO is primarily located on the 3,5-dinitrobenzamide (B1662146) moiety. Conversely, the LUMO is distributed across the 4-cyanophenyl ring.

The energies of these orbitals were calculated using the B3LYP/6-311G(d,p) method. The specific energy values are critical for determining the molecule's electronic character and reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.31 |

| LUMO | -3.87 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. For this compound, the energy gap is 4.44 eV, suggesting a high degree of kinetic stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include chemical hardness (η), chemical softness (S), electronegativity (χ), and the chemical potential (μ). Hardness and softness are measures of the molecule's resistance to change in its electron distribution.

| Descriptor | Value (eV) |

|---|---|

| Energy Gap (ΔE) | 4.44 |

| Chemical Hardness (η) | 2.22 |

| Chemical Softness (S) | 0.225 |

| Electronegativity (χ) | 6.09 |

| Chemical Potential (μ) | -6.09 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate or near-zero potential.

Identification of Electrostatic Potential Regions and Reactive Sites

For this compound, an MEP analysis would be expected to show regions of high negative potential around the oxygen atoms of the dinitro groups and the nitrogen atom of the cyano group, making these the likely sites for electrophilic attack. Conversely, regions of positive potential would be anticipated around the hydrogen atoms of the amide group and the aromatic rings, indicating susceptibility to nucleophilic attack. However, specific computational data and MEP maps for this compound are not available in the reviewed literature.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which is crucial for understanding molecular stability and reactivity.

Investigation of Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) refers to the transfer of electron density from a donor part of a molecule to an acceptor part upon electronic excitation. In this compound, the dinitro-substituted ring acts as a strong electron-acceptor, while the cyanophenyl group is a potential electron-donor. NBO analysis would quantify the charge transfer between these moieties by examining the interactions between the occupied orbitals of the donor fragment and the unoccupied orbitals of the acceptor fragment. This analysis helps in understanding the molecule's electronic properties, such as its nonlinear optical behavior. Specific NBO analysis data detailing ICT in this compound is not documented in available research.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the identification of transition states, intermediates, and the calculation of activation energies. This is essential for predicting reaction outcomes and understanding reaction kinetics.

Modeling of Nucleophilic and Electrophilic Attack Pathways

Based on the expected electronic structure, computational models could be used to simulate the attack of various nucleophiles and electrophiles on this compound. For nucleophilic attack, pathways would likely target the electron-deficient carbon atoms of the aromatic rings, particularly those bearing the nitro groups, and the carbonyl carbon. For electrophilic attack, pathways would target the electron-rich oxygen and nitrogen atoms. These models would calculate the potential energy surfaces for the reactions, identifying the most energetically favorable pathways and the structures of the transition states. However, specific computational studies modeling these reaction mechanisms for this compound have not been found in the literature.

Kinetic and Thermodynamic Parameters from Computational Simulations

No specific studies detailing the computationally derived kinetic and thermodynamic parameters for this compound were identified. Such analyses, typically performed using methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's stability, reactivity, and potential reaction pathways. This information remains a subject for future research.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational modeling is a powerful tool for structural elucidation and characterization. However, no specific simulated spectra for this compound have been published.

Simulated IR, Raman, and NMR Spectra

There are no available research findings that present simulated Infrared (IR), Raman, or Nuclear Magnetic Resonance (NMR) spectra for this compound. Computational methods, such as DFT calculations using appropriate basis sets, are typically employed to generate these theoretical spectra, which can then be compared with experimental data to confirm the molecular structure and vibrational modes.

UV-Vis Absorption Spectra Predictions

Similarly, no published data on the predicted Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were found. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions and the corresponding absorption wavelengths, offering insights into the compound's electronic structure and color properties. This area remains unexplored for this specific molecule.

Derivatization Strategies and Analogue Synthesis Based on N 4 Cyanophenyl 3,5 Dinitrobenzamide Scaffold

Synthesis of N-Substituted Benzamide (B126) Analogues for Structure-Property Relationship Studies

The synthesis of N-substituted benzamide analogues is a cornerstone for investigating how structural changes influence the chemical and physical properties of the parent molecule. researchgate.net By systematically altering different parts of the N-(4-cyanophenyl)-3,5-dinitrobenzamide structure, researchers can glean insights into the roles of the cyanophenyl and dinitrobenzamide moieties.

Modification of the Cyanophenyl Moiety

Key modifications can include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen, or nitro groups) at different positions on the cyanophenyl ring can alter the electronic and steric properties of this moiety. This can impact intermolecular interactions and solubility.

Replacement of the Cyano Group: The cyano group can be replaced with other functional groups such as a halogen, an ester, or a carboxylic acid. These changes would fundamentally alter the electronic properties and potential for hydrogen bonding.

Bioisosteric Replacement: The entire cyanophenyl ring could be replaced with other aromatic or heteroaromatic systems to explore the impact of different ring systems on the compound's properties.

A general synthetic approach to such analogues would involve the reaction of 3,5-dinitrobenzoyl chloride with a variety of substituted anilines.

Modification of the Dinitrobenzamide Moiety

The 3,5-dinitrobenzamide (B1662146) portion of the molecule is a critical determinant of its electrophilic character and potential for charge-transfer interactions. Modifications to this part of the scaffold can significantly impact its reactivity and spectroscopic properties.

Strategies for modification include:

Alteration of the Nitro Group Position: Shifting the nitro groups to other positions on the benzamide ring (e.g., 2,4-dinitro or 3,4-dinitro) would create isomers with different electronic distributions and steric hindrances.

Substitution of the Nitro Groups: Replacing one or both nitro groups with other electron-withdrawing groups, such as trifluoromethyl or cyano groups, can fine-tune the electronic properties of the benzamide ring.

The synthesis of these analogues would typically start from the corresponding substituted benzoic acid, which is then converted to the acid chloride and reacted with 4-aminobenzonitrile (B131773).

Derivatization for Analytical Applications

Derivatization of this compound can be employed to enhance its detectability in various analytical techniques. nih.gov This often involves the introduction of specific functional groups that improve spectroscopic or mass spectrometric responses.

Introduction of Chromophores for Enhanced Spectroscopic Detection

To improve detection by UV-Vis or fluorescence spectroscopy, a chromophore can be introduced into the molecule. rsc.orgresearchgate.net A chromophore is a part of a molecule responsible for its color. By chemically attaching a group that absorbs light more strongly or at a more convenient wavelength, the sensitivity of detection can be significantly increased. rsc.org

For this compound, this could be achieved by:

Reaction with a Fluorescent Tag: If a reactive functional group is introduced (e.g., by reducing a nitro group to an amine), it can be reacted with a fluorescent labeling reagent like dansyl chloride or a rhodamine derivative. nih.gov

Formation of a Charge-Transfer Complex: The electron-deficient dinitrobenzoyl moiety can form colored charge-transfer complexes with electron-rich aromatic compounds, which can be used for colorimetric detection.

| Derivatization Strategy | Introduced Group/Tag | Target Moiety | Expected Analytical Enhancement |

| Fluorescent Labeling | Dansyl Chloride | Amino group (from reduced nitro) | Enhanced fluorescence detection |

| Charge-Transfer Complex | Electron-rich Aromatic | Dinitrobenzamide | Colorimetric (UV-Vis) detection |

Tagging for Mass Spectrometry

For mass spectrometry (MS), derivatization can be used to improve ionization efficiency and to introduce a specific mass tag for easier identification and quantification. nih.gov

Common strategies applicable to this compound could involve:

Introduction of a Quaternary Ammonium Group: These groups are permanently charged and can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. nih.gov This would require modification of the parent molecule to introduce a functional group that can be alkylated to form a quaternary amine.

Isotope Labeling: Synthesizing an analogue with stable isotopes (e.g., ¹³C or ¹⁵N) allows it to be used as an internal standard for quantitative MS analysis, leading to more accurate measurements.

Exploration of Isomeric Forms and Stereochemistry

While this compound itself does not have a chiral center, the introduction of chiral substituents during derivatization would lead to the formation of enantiomers or diastereomers. The study of these isomeric forms is crucial as different stereoisomers can exhibit distinct biological activities and physical properties.

The primary consideration for stereochemistry in this scaffold would arise from:

Introduction of Chiral Centers: If a chiral amine or a chiral carboxylic acid is used in the synthesis of an analogue, the resulting benzamide will be chiral.

Atropisomerism: In some sterically hindered biaryl systems, rotation around the single bond connecting the two aryl rings can be restricted, leading to atropisomers. While unlikely in the parent compound, significant steric bulk introduced through derivatization could potentially lead to this phenomenon.

The separation and characterization of such stereoisomers would typically be carried out using chiral chromatography techniques. The absolute configuration of a chiral analogue could be determined by methods such as X-ray crystallography. Studies on related molecules, such as N-Methyl-3,5-dinitrobenzamide, have shown that the amide plane can adopt specific orientations relative to the aromatic rings, which can be influenced by substituents. doaj.org

Synthesis and Characterization of Stereoisomers

A thorough review of scientific literature and chemical databases reveals a notable absence of research focused on the synthesis and characterization of stereoisomers of the this compound scaffold. The parent compound, this compound, is an achiral molecule, meaning it does not possess a stereocenter and therefore does not have enantiomers or diastereomers.

The generation of stereoisomers would necessitate the chemical modification of this scaffold to introduce one or more chiral centers. This could be achieved, for example, by the addition of a chiral substituent to either the phenyl or benzamide ring systems, or by a reaction that creates a stereogenic center within the molecule's core structure. However, published studies detailing such derivatization strategies to create chiral analogues of this compound, followed by their separation and characterization, are not available.

While the broader class of 3,5-dinitrobenzamide derivatives is significant in the field of chiral separations, the focus has been on their use as chiral derivatizing agents or as components of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). capes.gov.brnih.gov In these applications, a chiral molecule (like an amino acid) is attached to the 3,5-dinitrobenzoyl group to create a selector capable of distinguishing between the enantiomers of other compounds. capes.gov.brnih.gov There is no indication in the available literature that this compound itself has been the target of stereoisomer synthesis.

Consequently, no data on synthetic protocols, reaction yields, spectroscopic analysis (such as NMR or mass spectrometry for stereoisomer identification), or chiroptical properties (like specific rotation or circular dichroism) for stereoisomers of this specific compound can be provided.

Supramolecular Chemistry and Non Covalent Interactions of N 4 Cyanophenyl 3,5 Dinitrobenzamide

Investigation of Self-Assembly Phenomena in Solution and Solid State

The self-assembly of N-(4-cyanophenyl)-3,5-dinitrobenzamide into ordered supramolecular architectures is driven by a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions. The interplay of these forces in both solution and the solid state dictates the final structure and properties of the resulting assemblies. The presence of both electron-donating and electron-withdrawing groups within the same molecule creates a unique electronic environment that influences its aggregation behavior.

Role of Amide N-H and Carbonyl O in Self-Association

The amide functional group is a cornerstone of molecular self-assembly due to its ability to form strong and directional hydrogen bonds. In this compound, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This donor-acceptor pairing is fundamental to the self-association of the molecules.

In the solid state, it is highly probable that these amide groups participate in intermolecular N-H···O=C hydrogen bonding, a common and robust motif in the crystal engineering of benzamide (B126) derivatives. These interactions can lead to the formation of one-dimensional chains or tapes. For instance, studies on related N-substituted benzamides have shown that molecules are often linked by intermolecular N-H···O hydrogen bonds, forming chains that propagate through the crystal lattice. nih.gov In a similar fashion, N-methyl-3,5-dinitrobenzamide molecules are connected via N-H···O intermolecular hydrogen bonds to form one-dimensional chains. researchgate.net It is therefore reasonable to predict that this compound would exhibit similar self-association patterns, as depicted in the table below.

| Interaction | Participating Atoms | Typical Resulting Motif | References |

| Hydrogen Bonding | Amide N-H (donor) and Carbonyl O (acceptor) | 1D chains or tapes | nih.govresearchgate.net |

Contributions of Nitro and Cyano Groups to Molecular Recognition

The nitro groups, with their polarized N-O bonds, can act as weak hydrogen bond acceptors, interacting with C-H donors from neighboring molecules. Furthermore, the electron-deficient nature of the dinitrophenyl ring, induced by the two nitro groups, makes it an ideal candidate for π-π stacking interactions with the more electron-rich cyanophenyl ring of an adjacent molecule. This donor-acceptor type of π-stacking is a powerful tool in directing the assembly of aromatic molecules.

The cyano group is a versatile participant in non-covalent interactions. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. Additionally, the linear geometry and dipolar nature of the cyano group can lead to dipole-dipole interactions and C-H···N hydrogen bonds, further stabilizing the supramolecular assembly. The interplay of these varied interactions contributes to a complex and well-defined three-dimensional architecture.

| Functional Group | Type of Interaction | Potential Role in Self-Assembly | References |

| Nitro (NO₂) | Weak Hydrogen Bond Acceptor, π-stacking | Stabilization of crystal packing, formation of layered structures | mdpi.com |

| Cyano (C≡N) | Hydrogen Bond Acceptor, Dipole-Dipole | Directional control of assembly, reinforcement of 1D chains | nih.gov |

Host-Guest Chemistry and Molecular Recognition

The specific arrangement of hydrogen bond donors and acceptors, coupled with the aromatic surfaces of this compound, makes it an interesting candidate for host-guest chemistry and molecular recognition studies.

Interaction with Hydrogen Bond Donors/Acceptors

This compound possesses a single strong hydrogen bond donor (N-H) and multiple acceptor sites (the carbonyl oxygen, the two nitro groups, and the cyano nitrogen). This imbalance suggests that it could act as a host for small molecules that are potent hydrogen bond donors. In solution, the addition of such a guest could lead to the formation of discrete host-guest complexes, disrupting the self-association of the dinitrobenzamide.

Conversely, the electron-deficient aromatic ring of the dinitrobenzamide moiety could interact favorably with electron-rich aromatic guests through π-π stacking. The specificity of these interactions would depend on the size, shape, and electronic properties of the guest molecule. Studies on related systems, such as the cocrystal solvates of 3,5-dinitrobenzoic acid and acetamide, demonstrate how the presence of different solvent molecules (guests) can influence the crystal packing through weak intermolecular interactions. nih.gov

Directed Self-Assembly for Functional Materials

The ability of molecules to self-assemble into well-ordered structures is the foundation for the bottom-up fabrication of functional materials. researchgate.net The process of directed self-assembly utilizes external cues or pre-patterned substrates to guide the assembly process, allowing for control over the orientation and long-range order of the resulting nanostructures.

The self-assembly of this compound could be harnessed to create materials with interesting optical or electronic properties. For example, the alignment of the dipolar cyano groups could lead to materials with a net dipole moment, potentially useful in non-linear optics or as piezoelectric materials. Furthermore, the π-conjugated system extending across the molecule suggests that ordered assemblies might exhibit interesting charge-transport properties.

Supramolecular Polymers and Frameworks

The formation of supramolecular polymers and frameworks is predicated on the directional and reversible nature of non-covalent interactions. In the case of this compound, several key interactions are anticipated to drive the self-assembly process. The 3,5-dinitrobenzamide (B1662146) unit is a well-established building block for creating supramolecular assemblies. researchgate.net

The amide group (–CONH–) is a potent hydrogen-bond donor (N–H) and acceptor (C=O), enabling the formation of strong and directional hydrogen bonds. This can lead to the generation of one-dimensional chains or tapes, a common motif in the crystal engineering of amide-containing molecules. Furthermore, the electron-deficient aromatic ring of the 3,5-dinitrobenzamide moiety can participate in π-π stacking interactions with other aromatic systems. These interactions are often complemented by weaker C–H···O and C–H···N hydrogen bonds, which provide additional stability to the resulting supramolecular architecture.

| Interaction Type | Participating Moieties | Potential Supramolecular Outcome |

| Hydrogen Bonding | Amide N-H and C=O | 1D chains, sheets |

| π-π Stacking | 3,5-Dinitrophenyl and 4-Cyanophenyl rings | Stabilization of layered structures |

| Dipole-Dipole | Cyano groups | Directional assembly |

| C–H···O/N Interactions | Aromatic C-H with Nitro/Cyano/Carbonyl groups | Increased packing efficiency and stability |

Exploration of Anion/Cation Recognition Properties

The specific electronic and structural features of this compound make it a candidate for investigation as a receptor for both anions and cations.

Anion Recognition:

The amide N–H group is a primary site for anion binding through hydrogen bonding. The acidity of this proton, and thus its ability to bind anions, is significantly enhanced by the two electron-withdrawing nitro groups on the benzoyl ring. This makes the amide group a more effective hydrogen-bond donor. Acyclic receptors containing amide functionalities have been demonstrated to bind anions selectively, even in competitive solvent media. rsc.org The binding of anions to the amide can be influenced by the size and geometry of the anion. For instance, studies on other amide-based receptors have shown that smaller monovalent anions can have unobstructed access to the binding site. nih.gov

The potential for anion recognition can be studied using techniques such as proton NMR titration, which can reveal the strength and selectivity of the binding. The change in the chemical shift of the amide proton upon the addition of an anion is a clear indicator of an interaction.

Cation Recognition:

While the primary affinity of this molecule is expected to be for anions, potential cation interaction sites also exist. The oxygen atoms of the nitro groups and the carbonyl group of the amide possess lone pairs of electrons and could potentially coordinate with cations. However, interactions between cations and amide carbonyl groups are generally considered to be weak. nih.gov The nitrogen atom of the cyano group also has a lone pair and could act as a weak binding site for certain cations.

In molecules with multiple potential binding sites, the competition between these sites for ion interaction is crucial. For a molecule like this compound, it is likely that the amide N-H will be the dominant site for anion binding, while any cation interactions would be comparatively weaker.

| Ion Type | Potential Binding Site | Nature of Interaction |

| Anion | Amide N-H | Hydrogen Bonding |

| Cation | Carbonyl Oxygen, Nitro Oxygens, Cyano Nitrogen | Lewis acid-base coordination (likely weak) |

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

- Nitro Group Position : 3,5-Dinitro substitution is critical; mono-nitro derivatives show reduced potency .

- Substituents on the Aryl Ring : Electron-withdrawing groups (e.g., -CN, -CF₃) enhance activity against M. tuberculosis (MIC < 1 µg/mL) compared to electron-donating groups (-OCH₃, MIC > 16 µg/mL) .

- Amide Linker : Replacement with ester or urea groups abolishes activity, indicating hydrogen bonding is essential for target engagement .

Advanced: How is its crystal structure determined?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., DMSO/water). For analogs like N-(4-bromophenyl)-3,5-dinitrobenzamide, monoclinic P2₁/n space group with unit cell parameters a = 7.1273 Å, b = 26.6676 Å, c = 7.5428 Å, β = 101.65° .

- Data Collection : Use a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement with SHELXL-97 achieves R = 0.035 .

Advanced: Can it be integrated into electrochemical biosensors?

Methodological Answer:

Derivatives like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide are used in carbon paste electrodes for glutathione detection:

- Sensor Fabrication : Mix graphite powder, ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate), and the compound (5% w/w).

- Electrochemical Analysis : Cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) shows a linear response (0.1–100 µM) with LOD = 0.03 µM .

Advanced: What in vivo models assess its efficacy against parasitic infections?

Methodological Answer:

- Avian Coccidiosis : Administer orally (50–100 mg/kg/day) to Eimeria tenella-infected chickens. Monitor fecal oocyst counts and intestinal lesions post-treatment .

- Immunomodulatory Effects : Measure serum IgG/IgM levels via ELISA to evaluate adjuvant activity in vaccine formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.